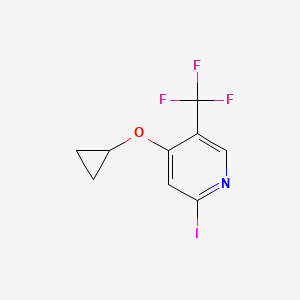
4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H7F3INO and a molecular weight of 329.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine typically involves the introduction of the cyclopropoxy, iodine, and trifluoromethyl groups onto a pyridine ring. One common method involves the trifluoromethylation of a pyridine derivative, followed by iodination and cyclopropoxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The cyclopropoxy group can participate in ring-closing reactions to form different cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyridine derivatives .
Scientific Research Applications
4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-(trifluoromethyl)pyridine: Similar structure but lacks the cyclopropoxy group.
4-(Trifluoromethyl)pyridine: Lacks both the iodine and cyclopropoxy groups.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of iodine.
Uniqueness
4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which can impart additional steric and electronic effects, influencing its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C9H7F3INO |
|---|---|
Molecular Weight |
329.06 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7F3INO/c10-9(11,12)6-4-14-8(13)3-7(6)15-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
JISAYHJMGOETLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















